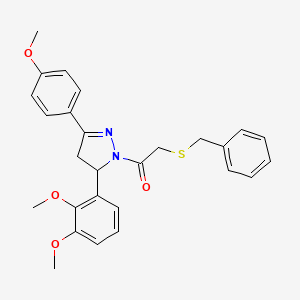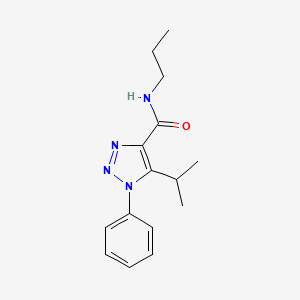
2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound featuring a diverse structural framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves several steps:
Formation of 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Reacting 2,3-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate.
Cyclization of the hydrazone with ethanone under acidic conditions to form the pyrazoline ring.
Benzylthio Substitution
Introducing the benzylthio group through nucleophilic substitution using benzyl thiol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
The industrial production of this compound generally follows similar synthetic routes, but it utilizes large-scale reactors and automated systems to handle reagents and maintain precise control over reaction conditions, ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether (sulfur) group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: : The benzylthio moiety is susceptible to nucleophilic substitutions, allowing modification of the sulfur functional group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: : Sodium hydride, potassium carbonate.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of alcohol derivatives.
Substitution: : Introduction of various nucleophiles to the sulfur atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemical research, 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is explored for its reactivity and potential use as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, the compound is studied for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, the compound's unique structural properties make it suitable for designing materials with specific characteristics, such as polymers or coatings with enhanced durability or specific interactions with biological tissues.
Wirkmechanismus
The precise mechanism of action for 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone varies based on its application:
Pharmacological Effects: : It may interact with specific enzymes or receptors, altering biological pathways to produce therapeutic effects.
Molecular Targets: : Common targets include proteins involved in inflammation, oxidative stress, or cell proliferation.
Pathways Involved: : Pathways influenced by this compound could include the NF-κB pathway, MAPK/ERK pathway, or apoptotic signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include other pyrazoline derivatives or thioether-containing molecules, each with distinct properties:
2-(4-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Lacks the benzylthio group but retains the core pyrazoline structure.
2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Similar structure with a hydroxyphenyl group instead of a methoxyphenyl group, altering its reactivity and biological properties.
1,3,5-trisubstituted pyrazolines: : Variations in substitution patterns leading to different chemical and biological behaviors.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c1-31-21-14-12-20(13-15-21)23-16-24(22-10-7-11-25(32-2)27(22)33-3)29(28-23)26(30)18-34-17-19-8-5-4-6-9-19/h4-15,24H,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWNOQLRGGWDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2914349.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2914350.png)

![4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2914353.png)
![1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2914354.png)
![2-[(3,5-difluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2914356.png)
![4-[Benzyl(methyl)amino]oxolan-3-ol](/img/structure/B2914358.png)



![3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2914368.png)


![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914372.png)
